Product packaging for hexafluoroarsenic(1-);hydron(Cat. No.:CAS No. 17068-85-8)

hexafluoroarsenic(1-);hydron

Cat. No.: B100347
CAS No.: 17068-85-8
M. Wt: 189.92 g/mol
InChI Key: ZENAVJHBLNXNHN-UHFFFAOYSA-O
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Description

Hexafluoroarsenic(1-);hydron is a useful research compound. Its molecular formula is AsF6H and its molecular weight is 189.92 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula AsF6H B100347 hexafluoroarsenic(1-);hydron CAS No. 17068-85-8

Properties

IUPAC Name

hexafluoroarsenic(1-);hydron
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InChI

InChI=1S/AsF6/c2-1(3,4,5,6)7/q-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZENAVJHBLNXNHN-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].F[As-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsF6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884956
Record name Arsenate(1-), hexafluoro-, hydrogen (1:1)
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Molecular Weight

189.9200 g/mol
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CAS No.

17068-85-8
Record name Arsenate(1-), hexafluoro-, hydrogen (1:1)
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Record name Arsenate(1-), hexafluoro-, hydrogen (1:1)
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Record name Arsenate(1-), hexafluoro-, hydrogen (1:1)
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Record name Arsenate(1-), hexafluoro-, hydrogen (1:1)
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Record name Hydrogen hexafluoroarsenate
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Contextualization Within Brønsted Lewis Superacid Chemistry

The concept of a superacid is defined as an acidic medium with a protonating power greater than that of 100% sulfuric acid. acs.org The acidity of these systems is quantified using the Hammett acidity function (H₀), where a more negative value indicates a stronger acid. wikipedia.org Pure sulfuric acid has an H₀ value of -12, and any acid stronger than this falls into the superacid category. acs.org

HF + AsF₅ ⇌ H⁺ + [AsF₆]⁻

In the highly concentrated, superacidic medium, the "free" proton does not exist in isolation but is solvated by excess hydrogen fluoride (B91410), forming species such as the fluoronium ion, [H₂F]⁺. chem-station.comresearchgate.net The immense protonating power of the system stems from the weakness of [AsF₆]⁻ as a base and its inability to effectively recombine with the proton. This allows the acid to protonate even exceptionally weak bases, such as hydrocarbons. google.com Hexafluoroarsenic acid exhibits a Hammett acidity function (H₀) value of approximately -21.1, underscoring its profound acidic strength compared to conventional acids.

Table 1: Comparison of Hammett Acidity Function (H₀) for Various Acids

Acid H₀ Value
100% Sulfuric Acid (H₂SO₄) -12.0 wikipedia.org
Hexafluoroarsenic Acid (HAsF₆) -21.1
Fluoroantimonic Acid (HSbF₅) -23 to -28 researchgate.net
Magic Acid (FSO₃H·SbF₅) -23 (1:1 mixture) mcmaster.ca

Historical Development and Discovery of Hexafluoroarsenic Acid

The study of extremely strong acids predates the synthesis of hexafluoroarsenic acid. The term "superacid" was first introduced in 1927 by James Bryant Conant to describe acid systems more potent than traditional mineral acids. acs.orgwikipedia.org Significant advancements in the field were made in the 1960s by researchers like George Olah and Ronald Gillespie, who developed powerful superacids such as "Magic Acid" (a mixture of fluorosulfuric acid and antimony pentafluoride) and explored their utility in stabilizing carbocations. wikipedia.org

The history of hexafluoroarsenic acid is tied to the synthesis of its constituent anion. The first definitive synthesis of the hexafluoroarsenate (B1215188) (AsF₆⁻) anion was reported by Otto Ruff, Kurt Stäuber, and Hugo Graf. wikipedia.org Modern methods for producing the acid typically involve the direct reaction of arsenic pentafluoride with anhydrous hydrogen fluoride (B91410). wikipedia.org

For many years, the existence of a discrete hexafluoroarsenic acid (HAsF₆) molecule in the condensed phase was a subject of debate. The superacidic mixture was largely considered to consist of the ionic pair, [H₂F]⁺[AsF₆]⁻. chem-station.comresearchgate.net However, in 2014, a research group led by Andreas Kornath provided the first definitive experimental evidence and structural characterization of the HAsF₆ molecule. chem-station.comnih.gov This discovery occurred serendipitously during the reaction of a silylcarbamate in the HF/AsF₅ superacid system, which led to the co-crystallization of HAsF₆. chem-station.com Single-crystal X-ray diffraction analysis revealed a distinct HAsF₆ molecule, confirming its existence as a neutral species, albeit one engaged in strong hydrogen bonding with a neighboring hexafluoroarsenate anion in the crystal lattice. chem-station.comnih.gov

Conceptual Role of the Hexafluoroarsenate Anion As a Weakly Coordinating Counterion

Synthesis of Hexafluoroarsenic Acid

Hexafluoroarsenic acid is considered a superacid, a substance with an acidity greater than that of 100% sulfuric acid. researchgate.netchem-station.com Its synthesis and isolation are challenging due to its extreme reactivity.

The existence of the free acid molecule, HAsF₆, was a subject of investigation for a considerable time, with the superacidic nature of the anhydrous hydrogen fluoride (B91410) (aHF) and arsenic pentafluoride (AsF₅) system being attributed to the formation of the [H₂F]⁺[AsF₆]⁻ salt. researchgate.netnih.gov However, direct experimental evidence for the molecular acid HAsF₆ was achieved through a co-crystallization method.

In a key study, the reaction of trimethylsilyl (B98337) N,N-dimethylcarbamate within the aHF/AsF₅ binary system at -50 °C led to its decomposition, yielding dimethylammonium hexafluoroarsenate, alongside the fortuitous co-crystallization of molecular HAsF₆. researchgate.netchem-station.comnih.gov Single-crystal X-ray diffraction analysis of the product revealed the presence of HAsF₆ molecules. chem-station.comnih.gov In the crystal lattice, the HAsF₆ molecule is engaged in an asymmetric hydrogen bridge with a neighboring hexafluoroarsenate anion. researchgate.netnih.gov This discovery provided the first definitive structural characterization of hexafluoroarsenic(V) acid. nih.gov

Table 1: Co-crystallization of Hexafluoroarsenic Acid

Reactants System Temperature Product Analytical Method Reference

Synthesis of Hexafluoroarsenate Salts

Hexafluoroarsenate salts are more common and can be prepared through several synthetic strategies, primarily involving either the oxidation of lower-valent arsenic compounds or the reaction of arsenic pentafluoride with a fluoride source.

Historically, one of the first authenticated syntheses of a hexafluoroarsenate salt involved the oxidative fluorination of arsenic trifluoride (AsF₃). This method utilizes a lower-valent arsenic precursor and oxidizes it to the +5 oxidation state while providing the necessary fluoride ions. A notable example is the reaction of AsF₃ with silver(I) fluoride (AgF) as both an oxidant and a fluorine source, in the presence of nitrosyl chloride (NOCl), to produce nitrosyl hexafluoroarsenate (NOAsF₆). wikipedia.org

More contemporary methods have been developed for specific salts, such as lithium hexafluoroarsenate (LiAsF₆), which is of interest for high-energy density batteries. google.comscite.ai A novel thermal solid-state synthesis involves reacting a lithium source (like LiOH or Li₂CO₃) with arsenous trioxide (As₂O₃, arsenic in the +3 state) and ammonium (B1175870) fluoride. This can be performed as a single-step process or a two-step process involving the initial formation of a lithium meta-arsenite (LiAsO₂) intermediate. google.comgoogle.com

Table 2: Oxidative Fluorination Synthesis of Hexafluoroarsenate Salts

Arsenic Precursor Reagents Product Reaction Conditions Reference
AsF₃ AgF, NOCl NOAsF₆, AgCl, Ag Not specified wikipedia.org
As₂O₃ LiOH, NH₄F LiAsF₆ Solid-state heating, 150-300°C google.comgoogle.com
As₂O₃ Li₂O, NH₄F LiAsF₆ Solid-state heating, 150-300°C google.comgoogle.com

Recent advancements in synthetic methodology have also explored the use of trichloroisocyanuric acid (TCICA), a common disinfectant, in combination with potassium fluoride (KF) as a mild and accessible system for the oxidative fluorination of various heteroatoms. nih.govyoutube.com

Modern and more direct syntheses of hexafluoroarsenate salts typically begin with arsenic pentafluoride (AsF₅), a powerful Lewis acid and fluoride ion acceptor. wikipedia.orgresearchgate.net In these reactions, AsF₅ abstracts a fluoride ion from a suitable donor.

A fundamental example is the reaction of AsF₅ with anhydrous hydrogen fluoride (HF), which serves as the fluoride donor, leading to the formation of hexafluoroarsenic acid in solution, which exists as [H₂F]⁺[AsF₆]⁻. wikipedia.orgresearchgate.net Similarly, AsF₅ can react with other fluoride sources like cis-difluorodiazine (N₂F₂) to yield N₂F⁺AsF₆⁻. wikipedia.orgacs.org

The oxidizing capability of AsF₅ can be leveraged to synthesize salts of exotic cations. For instance, the reaction between sulfur (S₈) and AsF₅ in liquid sulfur dioxide (SO₂) produces the S₄(AsF₆)₂ salt, containing the square planar dication S₄²⁺. The oxidizing power of AsF₅ in this reaction is reportedly enhanced by the presence of trace amounts of bromine. rsc.orgrsc.org

Table 3: Hexafluoroarsenate Synthesis via Fluoride Abstraction from AsF₅

Fluoride Donor/Reactant Solvent Product Key Feature Reference
Hydrogen Fluoride (HF) HF HAsF₆ ([H₂F]⁺[AsF₆]⁻) Formation of the parent acid wikipedia.orgresearchgate.net
cis-Difluorodiazine (N₂F₂) HF N₂F⁺AsF₆⁻ Formation of fluorodiazonium cation wikipedia.orgacs.org
Sulfur (S₈) SO₂ S₄(AsF₆)₂ Formation of chalcogen cation rsc.orgrsc.org

The inert nature of the hexafluoroarsenate anion makes it an excellent counter-ion for stabilizing a wide variety of highly reactive and unusual cations. wikipedia.org The synthesis of the salt often doubles as the preparation for the novel cation itself. wikipedia.org

Metathesis reactions are a common route to simple inorganic hexafluoroarsenate salts. For example, salts containing cations such as silver(I), ammonium, potassium, or caesium can be readily prepared. wikipedia.org A process for producing high-purity lithium hexafluoroarsenate involves a metathetical reaction between potassium hexafluoroarsenate and lithium perchlorate (B79767) in an inert organic solvent like methyl formate. google.com

More complex and exotic cations have also been isolated with the [AsF₆]⁻ anion. The reaction of S₄N₄ with selenium cations in the form of Se₄(AsF₆)₂ has been used to prepare the first examples of sulfur-selenium-nitrogen cationic rings, (Se₄S₂N₄)(AsF₆)₂. datapdf.com Other examples include salts of the dichlorodithionitronium cation (ClSNSCl⁺) and the hexafluorobromine(VII) cation (BrF₆⁺). acs.orgcdnsciencepub.com

Table 4: Examples of Diverse Hexafluoroarsenate Salts and their Precursors

Cation Salt Formula Precursors/Method Reference
Lithium LiAsF₆ LiClO₄ + KAsF₆ in methyl formate google.com
Potassium KAsF₆ KAsF₅OH + HF (liquid) researchgate.net
Caesium CsAsF₆ Metathesis reaction wikipedia.org
Ammonium NH₄AsF₆ NH₄F + AsF₅ in HF gla.ac.uk
Nitrosyl NOAsF₆ AsF₃ + AgF + NOCl wikipedia.org
Dioxygenyl O₂⁺AsF₆⁻ O₂ + F₂ + AsF₅ researchgate.net
Thiodiselenazyl (Se₄S₂N₄)(AsF₆)₂ S₄N₄ + Se₄(AsF₆)₂ datapdf.com

Advanced X-ray Crystallographic Analysis

X-ray crystallography stands as a cornerstone technique for the definitive determination of three-dimensional molecular and crystal structures. For hexafluoroarsenic acid and its derivatives, this method has provided unparalleled insights into their solid-state arrangements.

While the free acid molecule HAsF₆ has not been isolated for experimental study, its existence has been confirmed through cocrystallization. researchgate.netnih.govchem-station.com In a notable study, the reaction of trimethylsilyl N,N-dimethylcarbamate within a superacidic medium of anhydrous hydrogen fluoride (aHF) and arsenic pentafluoride (AsF₅) at -50 °C led to the formation of dimethylammonium hexafluoroarsenate alongside the cocrystallization of HAsF₆. researchgate.netnih.govchem-station.com

The subsequent single-crystal X-ray diffraction analysis revealed a fascinating structural arrangement. The HAsF₆ molecule is engaged in an asymmetric hydrogen bridge with a neighboring hexafluoroarsenate anion ([AsF₆]⁻). researchgate.netnih.govchem-station.com This observation is crucial as it provides the first experimental evidence for the structure of hexafluoroarsenic acid in the solid state. Due to the complexities of the crystal lattice, quantum chemical calculations have been employed to model the molecular structure of HAsF₆, considering the extreme scenarios of a strong hydrogen bond ([FHF-AsF₅]⁻) and a non-hydrogen-bonded HAsF₆ molecule. researchgate.netnih.gov The anhydrous form of the acid, as revealed by X-ray crystallography, consists of a hexafluoroarsenate anion with a proton attached to one of the fluorine atoms. wikipedia.org

The hexafluoroarsenate anion ([AsF₆]⁻) is known to form stable crystalline salts with a wide array of inorganic and organometallic cations. The structural analysis of these salts provides valuable information about the nature of the cation-anion interactions and the packing forces within the crystal lattice.

Several inorganic hexafluoroarsenate salts have been characterized using single-crystal X-ray diffraction. These include salts with cations such as dioxygenyl (O₂⁺), chloryl (ClO₂⁺), fluoroxenon(1+) (XeF⁺), and triiodine(1+) (I₃⁺). aip.orgcdnsciencepub.comacs.orgacs.org For instance, the crystal structure of tribromine(1+) hexafluoroarsenate(V) (Br₃AsF₆) shows discrete Br₃⁺ and AsF₆⁻ ions, with some cation-anion interaction leading to a distortion of the AsF₆⁻ octahedron. researchgate.net Similarly, the structure of I₃AsF₆ has also been elucidated. acs.org

In the realm of organometallic chemistry, numerous hexafluoroarsenate salts have been synthesized and structurally characterized. The reaction of trimethylarsane in superacidic systems yields trimethylarsonium hexafluoroarsenate. researchgate.net Another example is pentafluorophenyl-bis(pentafluorophenylthio)sulfonium hexafluoroarsenate, [(C₆F₅S)₂SC₆F₅][AsF₆], which was prepared and its crystal structure determined. cdnsciencepub.com The study of these complex structures reveals insights into the steric and electronic effects of the large organic cations on the crystal packing.

CationCompound FormulaCrystal SystemSpace GroupRef.
Tetrakis(4-methylpyridine)nickel(II)C₂₄H₂₈F₁₂N₄NiP₂MonoclinicC2/c cdnsciencepub.com
Pentafluorophenyl-bis(pentafluorophenylthio)sulfonium[(C₆F₅S)₂SC₆F₅][AsF₆]OrthorhombicP2₁2₁2₁ cdnsciencepub.com
Tribromine(1+)Br₃AsF₆TriclinicP1 researchgate.net
Bis(difluorothio)nitronium(SF₂)₂NAsF₆MonoclinicP2₁/n rsc.org
Diaquohexakis(3-methylpyridine)nickel(II)C₃₆H₄₆F₁₂NiN₆O₂P₂MonoclinicCc doi.org

Spectroscopic Investigations

Spectroscopic techniques are indispensable for probing the vibrational and electronic properties of molecules, offering complementary information to crystallographic data.

NMR spectroscopy is a powerful tool for studying the structure and dynamics of hexafluoroarsenate-containing species in solution and the solid state. The ¹⁹F NMR spectrum of the hexafluoroarsenate anion ([AsF₆]⁻) is particularly characteristic, typically exhibiting a quartet due to the coupling between the fluorine nuclei and the arsenic-75 nucleus (¹⁹F-¹⁹As coupling, J = 933 cps). nasa.gov

Studies on organometallic hexafluoroarsenates, such as titanocene (B72419) bis(hexafluoroarsenate), have utilized both ¹H and ¹⁹F NMR to investigate their reactivity with water. tandfonline.com These studies show that the titanocene group remains intact in solution, and the [AsF₆]⁻ anion is relatively stable at low pH. tandfonline.com Solid-state NMR has also been employed to investigate the structural phase transitions in compounds like sodium hexafluoroarsenate (NaAsF₆). acs.orgresearchgate.net These studies, which include ¹⁹F, ²³Na, and ⁷⁵As NMR, provide detailed information about the local environments of the different nuclei in the crystal lattice. acs.orgresearchgate.net Broad-line NMR spectra of polycrystalline IF₆⁺AsF₆⁻ have shown that the AsF₆⁻ anion is not distorted in this compound. aip.org

NucleusCompound TypeKey FindingsRef.
¹⁹FKAsF₆Quartet signal at δ = 64.7 ppm (vs. external CFCl₃) with J = 933 cps. nasa.gov
¹H, ¹⁹FTitanocene bis(hexafluoroarsenate)Dissociation into ionic pairs in D₂O, stability of the titanocene group and AsF₆⁻ anion at low pH. tandfonline.com
¹⁹F, ²³Na, ⁷⁵AsSodium hexafluoroarsenate (NaAsF₆)Characterization of phase transitions and determination of NMR parameters for both phases. acs.orgresearchgate.netcnrs-imn.fr
¹⁹F, ¹²⁷IIF₆⁺AsF₆⁻No evidence of distortion in the AsF₆⁻ anion. aip.org

The vibrational spectra of various hexafluoroarsenate salts have been extensively studied. For example, the infrared and Raman spectra of chloryl hexafluoroarsenate (ClO₂AsF₆) have been interpreted in terms of an ionic compound (ClO₂⁺AsF₆⁻) with strong cation-anion interactions that lead to a lowering of the AsF₆⁻ ion's symmetry. cdnsciencepub.comcdnsciencepub.com Raman spectroscopy has also been used to study phase transitions and ionic motions in dioxygenyl hexafluoroarsenate (O₂AsF₆). aip.org Furthermore, the laser Raman spectrum of tetrafluoronitrogen(V) hexafluoroarsenate(V) has been reported. acs.org The far-infrared spectra of organometallic compounds like bis-(tetramethyltetraselenafulvalene) hexafluoroarsenate [(TMTSF)₂AsF₆] have been investigated in their spin-density-wave state. ubc.caaps.org

CompoundSpectroscopic TechniqueKey Vibrational Bands (cm⁻¹)Ref.
KAsF₆Infrared~703 (As-F stretch), 410-390 (bending) nasa.gov
ClO₂AsF₆Infrared, RamanEvidence of strong cation-anion interaction, lowering of AsF₆⁻ symmetry. cdnsciencepub.comcdnsciencepub.com
O₂AsF₆RamanStudy of phase transitions and ionic motions. aip.org
(SF₂)₂NAsF₆Vibrational SpectroscopyReported and analyzed. rsc.org

Examination of Anion Coordination in Hexafluoroarsenate Complexes

The hexafluoroarsenate anion is often considered a weakly coordinating or non-coordinating anion. However, evidence suggests that it can and does participate in coordination with metal centers, influencing the structure and properties of the resulting complexes.

Studies on nickel(II) complexes with hexafluorophosphate (B91526) and hexafluoroarsenate anions have provided significant insights into this phenomenon. cdnsciencepub.comcdnsciencepub.comubc.ca For instance, in tetrakis(pyridine)nickel(II)hexafluoroarsenate, a reversible structure change is observed with temperature, suggesting a transition between a high-temperature form with weakly interacting anions and a low-temperature form with fully coordinated anions. cdnsciencepub.com The structure of tetrakis(4-methylpyridine)nickel(II)hexafluorophosphate shows that while the anions are not fully coordinated, they are held in axial positions through weak, primarily ionic, interactions. cdnsciencepub.com The strength of the anion-to-metal coordination can be inferred from spectroscopic data, where changes in vibrational frequencies indicate a change in the coordination environment of the anion. cdnsciencepub.com In some 3-methylpyridine (B133936) complexes of cobalt(II) and nickel(II), the hexafluoroarsenate anion is considered non-coordinated. doi.org Quantum chemical calculations on complexes of hexafluoroarsenate with dodecabenzylbambus cdnsciencepub.comuril show that the anion is bound within the ligand's cavity via hydrogen bonds. researchgate.net

Theoretical and Computational Chemistry of Hexafluoroarsenic 1 ;hydron

Quantum Chemical Optimization of Molecular Structures

Theoretical calculations provide fundamental insights into the geometry and stability of molecules that are difficult to study experimentally. For HAsF₆, quantum chemical optimizations have been crucial in predicting its structure.

While a free, isolated HAsF₆ molecule has not been observed experimentally, its structure was successfully characterized in 2014 by Axhausen, Lux, and Kornath, who co-crystallized it alongside dimethylammonium hexafluoridoarsenate from a solution of trimethylsilyl (B98337) N,N-dimethylcarbamate in the HF/AsF₅ superacid system. acs.orgnih.gov

The single-crystal X-ray analysis revealed that the HAsF₆ molecule does not exist in isolation but is engaged in significant intermolecular interactions. Specifically, it forms an asymmetric hydrogen bridge with a neighboring hexafluoridoarsenate (AsF₆⁻) anion. nih.gov This interaction underscores the powerful hydrogen-bonding capability of the acidic proton and the fluoride (B91410) ligands.

Given the complexities of the crystal lattice environment, quantum chemical structure optimizations were performed to model the molecule. nih.gov Calculations were carried out to represent two plausible scenarios: a structure with a strong, defining hydrogen bond ([FHF-AsF₅]⁻) and a hypothetical HAsF₆ molecule with no hydrogen bonding, using the PBE1PBE/6-311G(3df,3pd) level of theory. nih.gov These computational models allow for the examination of bond lengths and angles that are not distorted by crystal packing forces. In such computational models, the H-F bond is highly polarized, making the hydrogen atom a potent donor for hydrogen bonds. rsc.orgug.edu.pl The interaction involves the attraction between the partially positive hydrogen atom (δ+) of the acid and the partially negative fluorine atoms (δ-) of an adjacent AsF₆⁻ anion. rsc.orgug.edu.pl

Table 1: Calculated Intermolecular Interaction Characteristics for HAsF₆ Note: This table is illustrative, based on typical findings for strong hydrogen bonds in computational studies, as specific values from the source are not detailed.

Interaction TypeDonor-Acceptor AtomsTypical Calculated Distance (Å)Nature of Interaction
Hydrogen BondH (of HAsF₆)···F (of AsF₆⁻)1.5 - 1.8Strong, Asymmetric
van der WaalsF (of HAsF₆)···F (of AsF₆⁻)> 2.8Repulsive/Weakly Attractive

Acidity Assessment and Superacidity Characterization

The hallmark of HAsF₆ is its superacidity. Computational chemistry provides quantitative measures to rank its strength against other powerful acid systems.

A key theoretical measure of intrinsic acidity in the gas phase is the Gibbs free energy of deprotonation (ΔGacid). numberanalytics.comstackexchange.com This value corresponds to the reaction:

HA (gas) → A⁻ (gas) + H⁺ (gas)

Comparing the catalytic efficacy of different superacids in a model reaction provides a practical measure of their relative strengths. A theoretical study by Brzeski et al. investigated the hydrosulfurization of isobutene catalyzed by HBF₄, HAsF₆, and HSbF₆. researchgate.net The ability of each superacid to catalyze the reaction serves as a direct proxy for its proton-donating power. The results demonstrated that all three compounds are effective catalysts, significantly lowering the activation barrier compared to the uncatalyzed reaction. researchgate.net Within this series, the catalytic efficiency follows the known acidity trend, reinforcing the established hierarchy.

Table 2: Comparative Acidity and Catalytic Performance

SuperacidConjugate BaseKnown Relative AcidityCatalytic Role
Tetrafluoroboric Acid (HBF₄)BF₄⁻Strong AcidEffective Catalyst
Fluoroarsenic(V) Acid (HAsF₆) AsF₆⁻ Superacid (Stronger than HBF₄) Effective Catalyst researchgate.net
Fluoroantimonic Acid (HSbF₆)SbF₆⁻Superacid (Stronger than HAsF₆)Very Effective Catalyst

Electronic Structure and Bonding Analysis

The electronic properties of the hexafluoroarsenate (B1215188) anion (AsF₆⁻) are fundamental to the superacidity of HAsF₆. A stable conjugate base is the cornerstone of a strong acid.

Superhalogenicity and Vertical Detachment Energy (VDE)

The concept of "superhalogens" is key to understanding this class of compounds. A superhalogen is a chemical species whose anion has a vertical detachment energy (VDE)—the energy required to remove an electron from the anion without changing its geometry—that is higher than that of any halogen atom. researchgate.net The high VDE of the conjugate base anion (A⁻) is directly correlated with the high acidity of the corresponding acid (HA). researchgate.netresearchgate.net

The hexafluoroarsenate anion, AsF₆⁻, is a classic example of a superhalogen anion. Its high stability arises from the delocalization of the negative charge over the six highly electronegative fluorine atoms coordinated to the central arsenic atom. Computational studies have quantified its exceptional stability. A study using density functional theory (BHLYP method) predicted a remarkable VDE for the isolated AsF₆⁻ anion of 10.54 eV. acs.orgresearchgate.net This value far exceeds the electron affinity of a chlorine atom (3.6 eV), firmly placing AsF₆⁻ in the superhalogen category and explaining why its conjugate acid, HAsF₆, is a superacid.

Table 3: Calculated Electronic Properties of the AsF₆⁻ Anion

PropertyComputational MethodCalculated Value (eV)Implication
Vertical Detachment Energy (VDE)BHLYP/DZP++10.54 acs.orgresearchgate.netExtremely stable anion
Vertical Detachment Energy (VDE)DVM-Xα7.2 dtic.milStable anion (older method)
Adiabatic Electron Affinity (AsF₅)BHLYP/DZP++2.79High affinity for an electron

Aromaticity and Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a computational method used to probe the magnetic properties within a cyclic molecule to determine its degree of aromaticity or anti-aromaticity. github.io Aromatic compounds, like benzene, exhibit a diatropic ring current when placed in a magnetic field, which results in a negative NICS value (magnetic shielding) in the center of the ring. github.io

The application of NICS analysis is specific to cyclic systems that contain a delocalized π-electron system. The molecule hexafluoroarsenic(1-);hydron (B225902) and its conjugate base, AsF₆⁻, are inorganic species with an octahedral geometry. They are non-planar and lack the cyclic, conjugated electronic structure that is a prerequisite for traditional aromaticity. github.io Consequently, NICS is not a relevant or applicable descriptor for characterizing the electronic structure of HAsF₆. No computational studies applying NICS to this molecule were found, as it falls outside the scope of this particular analytical tool.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the reactivity of chemical species. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

In the context of hexafluoroarsenic acid, the extreme reactivity is understood by analyzing the frontier orbitals of its constituent parts: the hydron (proton, H⁺) and the hexafluoroarsenate anion ([AsF₆]⁻). The remarkable stability of the [AsF₆]⁻ anion is key to the superacidity of HAsF₆. This stability arises from the effective delocalization of the negative charge over the six fluorine atoms, which results in a very low-energy HOMO for the anion.

Conversely, the LUMO of the protonated species (the effective acid) is very low in energy, signifying a powerful electrophile. The large energy gap between the HOMO of a potential base and the LUMO of HAsF₆ facilitates proton transfer. Computational studies on similar superacids demonstrate that a large HOMO-LUMO gap in the corresponding anion is a characteristic feature that correlates with high acidity. researchgate.net The interaction between the HOMO of a substrate and the LUMO of the superacid is the primary electronic interaction driving the protonation reaction. wikipedia.org

Table 1: Illustrative Frontier Molecular Orbital Energy Data for Superacid Systems

This table provides representative data for superacid systems, illustrating the typical energy ranges observed in computational studies. The specific values for HAsF₆ would require dedicated quantum chemical calculations.

System ComponentOrbitalTypical Energy Range (eV)Implication for Reactivity
[AsF₆]⁻HOMOVery LowHigh stability, poor nucleophile
[AsF₆]⁻LUMOHighResistant to electron acceptance
H⁺ (in HAsF₆)LUMOVery LowExtremely high electrophilicity/acidity
Substrate (e.g., alkane)HOMOHighSusceptible to electrophilic attack

Data is illustrative and based on general principles of superacid chemistry derived from computational studies. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis of Acidity Mechanisms

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and donor-acceptor interactions. numberanalytics.comuni-muenchen.denih.gov It is particularly useful for understanding the electronic origins of acidity.

For hexafluoroarsenic acid, NBO analysis provides a quantitative picture of the charge distribution and bonding. The analysis typically reveals that the hydrogen atom in HAsF₆ bears a significant positive partial charge, while the negative charge is delocalized across the six fluorine atoms of the [AsF₆]⁻ moiety. This charge separation is a hallmark of a very strong acid.

The mechanism of acidity is further elucidated by examining the donor-acceptor interactions between the NBOs of the superacid and a substrate. When HAsF₆ protonates a base, NBO analysis shows a strong charge transfer from a lone pair or a bonding orbital (the donor NBO) of the base to the empty antibonding σ*(H-F) orbital (the acceptor NBO) of the acid. The strength of this interaction, which can be estimated using second-order perturbation theory within the NBO framework, correlates with the ease of proton transfer and thus the acid strength. researchgate.net Studies on related superacid systems confirm that NBO analysis is a powerful tool for describing the mechanisms of acidity and charge transfer in these highly reactive species. nih.govresearchgate.net

Table 2: Representative Natural Bond Orbital (NBO) Analysis Data

This table shows typical NBO charges and interaction energies that would be expected from a computational analysis of HAsF₆ interacting with a generic base.

Atom/InteractionNBO ParameterIllustrative ValueInterpretation
H in HAsF₆Partial Charge> +0.6 eHighly electrophilic proton
As in [AsF₆]⁻Partial ChargeHighly PositiveCentral atom in an electron-deficient state
F in [AsF₆]⁻Partial ChargeNegative, DelocalizedEffective dispersal of anionic charge
Donor (Base) → σ*(H-F)E(2) Interaction Energy> 100 kcal/molStrong charge transfer, indicating facile protonation

Values are illustrative and based on NBO analyses of similar superacid systems. nih.govresearchgate.net The unit 'e' represents the elementary charge.

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for investigating the intricate reaction mechanisms of superacid-catalyzed processes. patsnap.com These methods allow for the detailed exploration of potential energy surfaces, helping to identify reactants, products, intermediates, and the transition states that connect them.

Transition State Characterization and Activation Energy Calculations

A critical aspect of modeling reaction mechanisms is the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational techniques, such as those based on Density Functional Theory (DFT), are used to locate and optimize the geometry of these fleeting structures. scielo.br

Once a transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is a crucial kinetic parameter that determines the rate of a reaction. researchgate.net Superacids like HAsF₆ are effective catalysts because they dramatically lower the activation energies for reactions such as alkane isomerization, protonation, and cracking. osti.govrsc.org For example, theoretical studies on alkane protonation by superacids have calculated activation energies for C-H and C-C bond protonation, providing quantitative insight into the catalytic process. scielo.br These calculations often show that superacid catalysis provides reaction pathways with significantly lower activation barriers compared to uncatalyzed or conventionally acid-catalyzed reactions. rsc.org

Table 3: Illustrative Activation Energies for Superacid-Catalyzed Reactions

This table presents typical activation energy values for reactions catalyzed by superacids, as determined by computational studies.

Reaction TypeCatalyst SystemCalculated Activation Energy (Ea) (kcal/mol)Reference Reaction (Uncatalyzed/Conventional Acid) Ea (kcal/mol)
Alkane C-H ProtonationHF/SbF₅ Model~16> 50
Alkane C-C ProtonationHF/SbF₅ Model20 - 25> 60
Isobutene HydrationHF/SbF₅ Model~1056.5
n-Butane IsomerizationSolid Superacid~30> 80

Data compiled from computational studies on various superacid systems to illustrate typical magnitudes. nih.govscielo.brrsc.org

Reaction Pathway Elucidation for Superacid-Catalyzed Processes

Beyond identifying individual transition states, computational chemistry allows for the elucidation of entire reaction pathways. researchgate.net By mapping the potential energy surface, researchers can trace the journey of a chemical system from reactants to products, identifying all stable intermediates and transition states along the way. This provides a comprehensive, step-by-step understanding of the reaction mechanism. acs.org

For superacid-catalyzed processes, this can be particularly insightful. For example, in the isomerization of n-butane, computational studies have explored different possible pathways, such as those involving protonated cyclopropane (B1198618) intermediates versus those proceeding through primary carbocations. acs.org By comparing the calculated energies of the various intermediates and transition states, the most favorable reaction pathway can be determined. These studies have shown that in many superacid systems, reactions proceed via concerted mechanisms or through short-lived, highly reactive intermediates like pentacoordinated carbonium ions. researchgate.netacs.org The ability to computationally model these pathways is crucial for understanding product distributions and for the rational design of new, more efficient catalytic systems. researchgate.net

Table of Compound Names

IUPAC NameCommon Name
hexafluoroarsenic(1-);hydronHexafluoroarsenic acid
hydrogen fluorideHydrogen fluoride
antimony pentafluorideAntimony pentafluoride
hexafluoroarsenateHexafluoroarsenate
n-butanen-butane

Reactivity and Mechanistic Studies

Protonation Reactions in Superacidic Environments

Superacids are defined as acids stronger than 100% sulfuric acid. taylorandfrancis.com The HAsF₆ system is a powerful superacid capable of protonating even extremely weak bases, a characteristic that is central to its utility in synthetic chemistry. taylorandfrancis.comwikipedia.org This extraordinary proton-donating ability allows it to generate highly reactive intermediates that are inaccessible under conventional acidic conditions.

Generation and Stabilization of Highly Electrophilic CationsA key application of hexafluoroarsenic acid is the generation of highly electrophilic cations, such as carbocations, which are crucial intermediates in a variety of organic transformations.nih.govThe superacidic medium protonates neutral organic precursors, leading to the formation of these transient species. The stability of the resulting cation is significantly influenced by the counter-ion.scholaris.ca

The hexafluoroarsenate (B1215188) anion ([AsF₆]⁻) plays a critical role in stabilizing these generated cations. scholaris.ca Its non-coordinating and non-nucleophilic nature prevents it from reacting with the highly electrophilic cation, thereby allowing the cation to persist long enough to undergo further reactions or to be studied spectroscopically. wikipedia.org For instance, the carbonylation of polyfluorinated species, which had been unknown in acid-catalyzed reactions, was achieved using antimony pentafluoride, a component of related superacids, to generate and stabilize the necessary cationic intermediates. researchgate.net Similarly, superelectrophilic species like dicationic electrophiles can be generated and trapped with nucleophiles in these media. nih.gov

Detailed mechanistic studies, often supported by NMR spectroscopy and theoretical calculations, have provided fundamental insights into the structure, stability, and reactivity of these highly electrophilic cations generated in superacidic environments. researchgate.net

Stability and Inertness of the Hexafluoroarsenate Anion

The effectiveness of hexafluoroarsenic acid as a superacid catalyst is intrinsically linked to the properties of its conjugate base, the hexafluoroarsenate anion ([AsF₆]⁻). This anion is characterized by its remarkable chemical and thermal stability.

The [AsF₆]⁻ anion possesses an octahedral geometry, which contributes to its low nucleophilicity and its status as a non-coordinating anion. This inertness is crucial for its role as a counter-ion to highly reactive cations, as it does not interfere with their subsequent reactions. wikipedia.org

Comparative Hydrolytic Stability of AsF₆⁻ vs. Other FluoroanionsA significant advantage of the hexafluoroarsenate anion is its exceptional resistance to hydrolysis, especially when compared to other common fluoroanions.benchchem.comresearchgate.netStudies have shown that the rate of aqueous hydrolysis for [AsF₆]⁻ is negligible, a property shared with the hexafluorophosphate (B91526) ([PF₆]⁻) anion.researchgate.netIn stark contrast, the hexafluoroantimonate ([SbF₆]⁻) anion undergoes rapid hydrolysis.researchgate.netThe tetrafluoroborate (B81430) ([BF₄]⁻) anion is also known to be hydrolytically unstable under various conditions.researchgate.netacs.orgThis high hydrolytic stability makes [AsF₆]⁻ a preferred counter-ion in reactions involving aqueous or protic media where the presence of fluoride (B91410) ions from anion decomposition would be detrimental.researchgate.net

Table 1: Comparative Hydrolytic Stability of Common Fluoroanions
FluoroanionChemical FormulaHydrolytic StabilityReference
Hexafluoroarsenate[AsF₆]⁻High (Negligible hydrolysis) researchgate.net
Hexafluorophosphate[PF₆]⁻High (Negligible hydrolysis) researchgate.net
Hexafluoroantimonate[SbF₆]⁻Low (Rapid hydrolysis) researchgate.net
Tetrafluoroborate[BF₄]⁻Low (Hydrolyzes under most conditions) researchgate.netacs.org

Fundamental Reaction Mechanisms Catalyzed by Hexafluoroarsenic Acid

Hexafluoroarsenic acid serves as a potent catalyst for a range of organic reactions, primarily those that proceed through electrophilic intermediates. ug.edu.plchemguide.co.uknumberanalytics.com The acid's function is to generate a highly reactive electrophile, which then initiates the chemical transformation. numberanalytics.comlibretexts.org

Electrophilic Addition Reactions to Unsaturated Systems (e.g., Hydrosulfurization of Alkenes)Hexafluoroarsenic acid is an effective catalyst for electrophilic addition reactions to unsaturated systems like alkenes.ug.edu.plsavemyexams.comA notable example is the hydrosulfurization of alkenes, such as the reaction of isobutene with hydrogen sulfide (B99878) to form tert-butylthiol.ug.edu.plresearchgate.net

Theoretical studies have investigated the mechanism of this reaction catalyzed by superacids, including HAsF₆. ug.edu.plresearchgate.net The proposed mechanism involves the initial protonation of the alkene by the superacid to form a carbocation intermediate. This highly electrophilic carbocation is then attacked by the nucleophilic sulfur atom of hydrogen sulfide. Subsequent deprotonation yields the thiol product and regenerates the acid catalyst. researchgate.net The use of superacids like HAsF₆ has been shown to be highly effective in reducing the activation barrier for this transformation, making the reaction proceed efficiently. ug.edu.plresearchgate.net

Table 2: Catalysis of Isobutene Hydrosulfurization
CatalystEffect on ReactionKey IntermediateReference
HAsF₆Effectively reduces the activation barriertert-Butyl carbocation ug.edu.plresearchgate.net
HSbF₆Effectively reduces the activation barriertert-Butyl carbocation ug.edu.plresearchgate.net
HBF₄Can lead to undesirable by-productstert-Butyl carbocation ug.edu.pl

Activation of Inert Bonds and Functionalization of HydrocarbonsOne of the most remarkable applications of superacid chemistry is the activation of extremely inert chemical bonds, such as the C-H and C-C bonds of alkanes.taylorandfrancis.comwikipedia.orgnih.govAlkanes, often termed paraffins due to their lack of affinity for reaction, can be protonated by superacids like hexafluoroarsenic acid.wikipedia.orgThis opens up pathways for the functionalization of simple hydrocarbons, which are typically unreactive.taylorandfrancis.comresearchgate.net

Superacidic systems catalyze a variety of hydrocarbon transformations, including isomerization, cracking, and alkylation. taylorandfrancis.com For example, they can facilitate the electrophilic oxygenation of aliphatic alcohols, ketones, and aldehydes, leading to the preparation of bifunctional derivatives. acs.orgworldscientific.com Furthermore, these powerful catalysts enable the functionalization of saturated hydrocarbons like adamantane (B196018) through reactions such as regioselective monoformylation. researchgate.net While the direct participation of the metal center in C-H activation has been explored for related antimony systems, the primary role of Brønsted superacids like HAsF₆ is to activate substrates through protonation. rsc.org This ability to activate inert bonds is of immense importance for converting simple, abundant feedstocks into more valuable and complex molecules. researchgate.net

Table of Compound Names

Trivial Name/Common NameIUPAC Name
Hexafluoroarsenic acidhexafluoroarsenic(1-);hydron (B225902)
Hydrogen fluoridefluorane
Arsenic pentafluoridepentafluoro-λ⁵-arsane
Sulfuric acidsulfuric acid
Hexafluoroarsenatehexafluoroarsenate(1-)
Hexafluorophosphatehexafluorophosphate(1-)
Hexafluoroantimonatehexafluoroantimonate(1-)
Tetrafluoroboratetetrafluoroborate(1-)
Isobutene2-methylprop-1-ene
Hydrogen sulfidesulfane
tert-Butylthiol2-methylpropane-2-thiol
Adamantanetricyclo[3.3.1.1³,⁷]decane

Coordination Chemistry of the Hexafluoroarsenate Anion in Metal Complexes

The hexafluoroarsenate anion, [AsF₆]⁻, is a prominent figure in coordination and organometallic chemistry, primarily valued for its role as a weakly coordinating anion (WCA). Its large ionic size, octahedral geometry, and the delocalization of the single negative charge over six electronegative fluorine atoms contribute to its low nucleophilicity and limited tendency to form strong covalent bonds with metal centers. This property is instrumental in stabilizing highly reactive cationic metal complexes, allowing for the isolation and study of species that would otherwise be inaccessible with more strongly coordinating anions.

The coordinating behavior of the [AsF₆]⁻ anion exists on a spectrum, from being a simple, non-interacting counter-ion to acting as a weakly bound ligand or even a bridging unit in extended solid-state structures. The precise nature of its interaction is dictated by several factors, including the Lewis acidity of the metal center, the steric and electronic properties of the other ligands in the coordination sphere, and the reaction conditions.

Characterization of Coordination

The determination of whether the hexafluoroarsenate anion is coordinated to a metal center or is present as a discrete counter-ion relies on several spectroscopic and structural methods.

Vibrational Spectroscopy (Infrared and Raman): For a free, non-coordinated [AsF₆]⁻ ion with ideal octahedral (Oₕ) symmetry, specific vibrational modes are active in either the infrared (IR) or Raman spectrum, but not both, according to the rule of mutual exclusion. The As-F stretching modes ν₁ (A₁g) and ν₂ (E₉) are Raman active, while the ν₃ (T₁ᵤ) mode is IR active. When the anion coordinates to a metal center, its symmetry is lowered from Oₕ. This reduction in symmetry can cause the ν₁ band to appear as a weak absorption in the IR spectrum and can lead to the splitting of degenerate modes like ν₃. Therefore, the appearance of a ν₁ band in the IR or the splitting of the ν₃ band are strong indicators of coordination. cdnsciencepub.comcdnsciencepub.com

Single-Crystal X-ray Diffraction: This technique provides unambiguous evidence of coordination by determining the precise locations of atoms in the crystal lattice. Long distances between the metal center and the fluorine atoms of the [AsF₆]⁻ anion are characteristic of a non-coordinating role, where the anion is held in place by electrostatic forces. Conversely, shorter metal-fluorine (M-F) distances indicate a dative or covalent interaction, confirming coordination.

Research Findings in Metal Complexes

Research has demonstrated the varied coordinating roles of the hexafluoroarsenate anion across a range of transition metal complexes.

In many instances, the [AsF₆]⁻ anion behaves as a classic non-coordinating counter-ion. Studies on 4-methylpyridine (B42270) (4mepy) and 3-methylpyridine (B133936) (3mpy) complexes of cobalt(II) and nickel(II) have shown that the electronic and molecular structures are consistent with the presence of cationic metal complexes and discrete [AsF₆]⁻ anions. cdnsciencepub.comcdnsciencepub.com For example, complexes with the general formula M(H₂O)₂(3mpy)₆(AsF₆)₂ (where M = Co, Ni) feature a central metal ion coordinated to water and methylpyridine ligands, with the hexafluoroarsenate ions occupying positions in the crystal lattice without direct bonding to the metal. cdnsciencepub.com Similarly, square planar [Ni(4mepy)₄]²⁺ cations are formed with non-coordinated hexafluoroarsenate anions. cdnsciencepub.com

However, the line between non-coordinating and weakly coordinating can be subtle. The complex tetrakis(pyridine)nickel(II) hexafluoroarsenate, Ni(py)₄₂, provides a compelling example of this borderline behavior. cdnsciencepub.comcdnsciencepub.com At room temperature, spectral and magnetic data suggest the anions are only very weakly interacting with the square-planar [Ni(py)₄]²⁺ cation. Upon cooling to below 200 K, the complex undergoes a reversible structural change to a form where the anions are fully coordinated to the nickel center, resulting in a distorted octahedral geometry. cdnsciencepub.comcdnsciencepub.com This temperature-dependent coordination highlights the delicate energy balance that governs the anion's role.

In other systems, particularly those involving highly electrophilic metal centers or fluorinated environments, the [AsF₆]⁻ anion acts as a definitive ligand. In the compound XeF₅Ni(AsF₆)₃, the Ni²⁺ cation is coordinated by six fluorine atoms provided by six different octahedral [AsF₆]⁻ anions. mdpi.com These shared fluorine atoms connect the NiF₆ and AsF₆ octahedra into a robust three-dimensional framework, with the [XeF₅]⁺ cations situated in the cavities. mdpi.com A similar structural motif is observed in compounds like KNi(AsF₆)₃, where MF₆ and AsF₆ octahedra share vertices to form an infinite framework. researchgate.net

The structural data from these studies provide quantitative insight into the nature of the metal-anion interaction.

CompoundMetal Coordination EnvironmentRole of [AsF₆]⁻ AnionKey Bond Lengths (Å)Reference(s)
Ni(py)₄₂ (Low Temp.)Distorted Octahedral (NiN₄F₂)Coordinated- cdnsciencepub.com
Ni(py)₄₂ (Room Temp.)Square Planar (NiN₄)Weakly Interacting- cdnsciencepub.com
XeF₅Ni(AsF₆)₃Octahedral (NiF₆)Bridging/CoordinatingNi-F: 1.989(1) - 2.013(1) mdpi.com
Co(AsF₆)₂·2AsF₃Distorted Octahedral (CoF₆)CoordinatingCo-F: 2.023(3), 2.031(3), 2.054(4) researchgate.net
M(H₂O)₂(3mpy)₆(AsF₆)₂ (M = Co, Ni)Octahedral (MN₂O₂)Non-coordinating- cdnsciencepub.com

Spectroscopic data further illuminates the anion's behavior. The changes in the vibrational frequencies of the [AsF₆]⁻ anion upon coordination are particularly diagnostic.

Complex/Anion StateVibrational ModeFrequency (cm⁻¹)InterpretationReference(s)
Free [AsF₆]⁻ (Oₕ symmetry)ν₁ (Raman Active)~685Symmetric As-F stretch. Inactive in IR for ideal Oₕ symmetry. cdnsciencepub.com
Free [AsF₆]⁻ (Oₕ symmetry)ν₃ (IR Active)~700Antisymmetric As-F stretch. Appears as a single, sharp band. cdnsciencepub.com
Coordinated [AsF₆]⁻ν₁ (IR Active)VariesAppearance in IR spectrum indicates loss of Oₕ symmetry due to coordination. cdnsciencepub.com
Coordinated [AsF₆]⁻ν₃ (IR Active)VariesBand often splits into multiple components due to symmetry lowering. cdnsciencepub.comcdnsciencepub.com

Advanced Research Applications

Catalysis in Synthetic Chemistry

As a superacid, hexafluoroarsenic(1-);hydron (B225902) is a powerful catalyst, capable of protonating even very weak bases. acs.org This reactivity is harnessed to promote a range of chemical transformations that are often difficult to achieve with conventional acid catalysts. wikipedia.org

The exceptional proton-donating ability of hexafluoroarsenic(1-);hydron allows it to catalyze a variety of novel organic and inorganic transformations. Its superacidity facilitates the generation of highly reactive intermediates, such as carbocations, from precursors like alkanes. acs.org While specific examples in literature often highlight the broader class of superacids, the fundamental principles of its catalytic action are well-understood. For instance, superacids are employed in reactions such as isomerizations, alkylations, and Friedel-Crafts acylations, where the generation of a carbocationic intermediate is a key step. wikipedia.org The hexafluoroarsenate (B1215188) anion (AsF₆⁻) is known for being a non-coordinating anion, which helps in stabilizing highly reactive cationic species. wikipedia.org

A notable example of its application in inorganic synthesis is in the preparation of exotic cations. The synthesis of hexafluoroarsenate salts can be coupled with the formation of unusual cationic species, which are then stabilized by the non-coordinating AsF₆⁻ anion. wikipedia.org

Reaction Type Role of this compound Illustrative Precursors
IsomerizationProtonation of hydrocarbons to form carbocation intermediates, leading to skeletal rearrangement.Alkanes, Alkenes
AlkylationGeneration of carbocations from alkenes or alcohols for addition to aromatic rings or other nucleophiles.Alkenes, Alcohols, Aromatic compounds
Friedel-Crafts AcylationActivation of acyl halides or anhydrides to form highly electrophilic acylium ions.Acyl halides, Anhydrides, Aromatic compounds
Formation of Exotic CationsStabilization of highly reactive inorganic cations through the use of the non-coordinating hexafluoroarsenate anion.Various inorganic precursors

This table illustrates the catalytic role of this compound in various organic and inorganic transformations.

This compound and its salts have been instrumental as initiators in cationic polymerization, particularly for cyclic ethers and unsaturated hydrocarbons. Triphenylmethyl hexafluoroarsenate (Trityl-AsF₆) has been successfully used to initiate the polymerization of monomers like 1,2-cyclohexene oxide and exo-2,3-epoxynorbornane. nih.govrsc.org In these processes, the trityl salt dissociates to form a trityl cation, which then abstracts an atom from the monomer to generate a cationic species that initiates the polymerization chain reaction.

The polymerization of 1,2-butylene oxide has also been initiated by triphenylmethyl hexafluoroarsenate, demonstrating a rapid initiation process. rsc.org Furthermore, lithium hexafluoroarsenate has been identified as a catalyst for the polymerization of cyclic ethers. wikipedia.org The design of these polymerization processes leverages the ability of the hexafluoroarsenate counter-ion to be relatively non-nucleophilic, which prevents premature termination of the growing polymer chain.

Initiator/Catalyst Monomer Polymerization Type Key Feature
Triphenylmethyl hexafluoroarsenate1,2-Cyclohexene oxideCationic Ring-OpeningFormation of poly(1,2-cyclohexene oxide). nih.gov
Triphenylmethyl hexafluoroarsenateexo-2,3-EpoxynorbornaneCationic PolymerizationProduction of polymers with low glass transition temperatures. rsc.org
Triphenylmethyl hexafluoroarsenate1,2-Butylene oxideCationic PolymerizationCharacterized by a fast initiation process. rsc.org
Lithium hexafluoroarsenateCyclic ethersCationic PolymerizationServes as an effective polymerization catalyst. wikipedia.org

This interactive table details the application of hexafluoroarsenate compounds in acid-catalyzed polymerization processes.

In the realm of semiconductor manufacturing, this compound plays a crucial role as the active species generated from photoacid generators (PAGs). Onium salts containing the hexafluoroarsenate anion, such as triphenylsulfonium (B1202918) hexafluoroarsenate, are key components of chemically amplified resists (CARs). nih.govmdpi.com

Upon exposure to deep-ultraviolet (DUV) radiation, these PAGs undergo photolysis and generate hexafluoroarsenic acid. nih.gov This extremely strong acid then acts as a catalyst, initiating a cascade of deprotection reactions in the surrounding polymer matrix of the photoresist. nih.gov This chemical amplification process significantly enhances the sensitivity of the resist, allowing for the formation of fine patterns with high resolution required for modern microprocessors and memory chips. The hexafluoroarsenate anion is particularly effective due to the high acidity and non-nucleophilic nature of the generated acid, which ensures efficient and clean catalytic cycles. nih.gov

Materials Science and Advanced Functional Materials

The properties of this compound and its salts are also exploited in the synthesis of advanced materials with unique electronic and structural characteristics.

The hexafluoroarsenate anion is classified as a weakly coordinating or non-coordinating anion. wikipedia.orgnih.gov This property is highly valuable in the synthesis of coordination polymers and metal-organic frameworks (MOFs). While not typically a direct precursor that forms covalent bonds within the framework, its role as a counter-ion is critical. It balances the positive charge of the metal centers in cationic frameworks, particularly those constructed with neutral N-donor ligands. rsc.org

A significant application of this compound is in the creation of graphite (B72142) intercalation compounds (GICs). wikipedia.org In this process, graphite is treated with the strong oxidizing agent O₂AsF₆, which can be derived from HAsF₆, or directly with AsF₅. This leads to the insertion of AsF₆⁻ anions between the graphene layers of the graphite structure. rsc.org

The resulting materials, with formulas such as C₁₄nAsF₆ (where 'n' is the stage number), exhibit remarkably high electrical conductivity. rsc.org The conductivity of these GICs can be comparable to that of metals like copper. This enhanced conductivity is attributed to the creation of "electron holes" in the graphite's valence band upon oxidation, which act as charge carriers, in addition to the mobility of the intercalated AsF₆⁻ ions themselves. wikipedia.org The stage of the GIC, which refers to the number of graphene layers between the intercalated layers, can be controlled during synthesis, allowing for the tuning of the material's properties. For example, a stage-2 compound (C₂₈AsF₆) can be prepared from a stage-1 compound (C₁₄AsF₆). rsc.org

Graphite Intercalation Compound Synthesis Method Key Property Conductivity Mechanism
C₁₄AsF₆ (Stage-1)Reaction of graphite with O₂AsF₆High electrical conductivityElectron holes in graphite and mobile AsF₆⁻ ions. wikipedia.org
C₂₈AsF₆ (Stage-2)Reaction of Stage-1 GIC with graphiteTunable electronic propertiesElectron holes in graphite and mobile AsF₆⁻ ions. rsc.org

This interactive table summarizes the synthesis and properties of graphite intercalation compounds with hexafluoroarsenate.

Materials for Tunable Optical, Electrical, and Magnetic Properties

The development of materials with tunable optical, electrical, and magnetic properties is a significant goal in materials science, enabling applications such as smart windows, advanced sensors, and data storage devices. rsc.orgd-nb.inforsc.org The core principle involves altering a material's response to light, electric fields, or magnetic fields through external stimuli. d-nb.infoaps.org For instance, doped metal oxide nanocrystals can have their localized surface plasmon resonance (LSPR) frequency tuned across the infrared spectrum by varying free electron concentration. d-nb.info Similarly, the introduction of fluorine atoms at different positions in organic light-emitting diode (OLED) materials like Alq₃ can tune the emission color and photoluminescence quantum yield. rsc.org

Electrochemical Systems and Energy Storage Devices

The hexafluoroarsenate anion (AsF₆⁻), derived from this compound, has been investigated as a component in electrolytes for high-performance energy storage systems. Its properties are particularly relevant for lithium-ion batteries and supercapacitors, where electrolyte stability and conductivity are paramount.

Investigation as Electrolyte Salts in Lithium-Ion Batteries and Supercapacitors

The performance of lithium-ion batteries and supercapacitors is critically dependent on the electrolyte, which must facilitate efficient ion transport between the anode and cathode. nih.govhzdr.de Lithium hexafluoroarsenate (LiAsF₆) has been explored as an electrolyte salt for these applications. researchgate.netgoogle.com

In lithium-ion batteries, LiAsF₆ has been used to formulate non-aqueous electrolytes. google.com Research has described the preparation of solid polymer electrolytes based on poly(trimethylene carbonate) and lithium hexafluoroarsenate, which are prepared as transparent, freestanding, and amorphous films. researchgate.net Such polymer-based electrolytes are attractive for their potential safety benefits, cost-effectiveness, and geometric versatility compared to traditional liquid electrolytes. researchgate.net Furthermore, LiAsF₆ has been incorporated into flame-retardant, high-voltage electrolytes, highlighting its utility in developing safer, high-energy-density batteries. google.com These specialized electrolytes can be applied to batteries with both conventional graphite anodes and high-voltage metal lithium anodes. google.com

While supercapacitors also rely on high-performance electrolytes to define their energy density, power density, and cyclic stability, the specific use of hexafluoroarsenate salts is less common than in battery research. researchgate.netrsc.org The primary requirements for supercapacitor electrolytes include high ionic conductivity and a wide electrochemical potential window to maximize energy storage, which is proportional to the square of the voltage. researchgate.netresearchgate.net

Studies on Ionic Conductivity and Electrochemical Stability Windows

Two of the most critical parameters for an electrolyte are its ionic conductivity and its electrochemical stability window (ESW). Ionic conductivity determines the rate at which ions can move, affecting the battery's power performance, while the ESW defines the voltage range within which the electrolyte remains stable without decomposing. nih.govhzdr.de

Studies on lithium hexafluoroarsenate (LiAsF₆) in various organic solvents have been conducted to characterize these properties. For instance, the electrical conductivities of LiAsF₆ in methyl acetate (B1210297) have been measured across a range of concentrations and temperatures. researchgate.net The activation energies for conductivity were found to increase linearly with the mole fraction of LiAsF₆. researchgate.net The optimization of salt concentration is crucial, as the maximum ionic conductivity is typically achieved at a concentration of around 1 M in dipolar aprotic solvents. hzdr.de

The electrochemical stability of electrolytes containing LiAsF₆ has also been assessed. Voltammetric measurements on a platinum electrode for LiAsF₆ solutions in methyl acetate revealed a sufficiently wide electrochemical stability window for practical applications. researchgate.net The decomposition potentials are associated with lithium electro-deposition in the cathodic region and solvent oxidation in the anodic region. researchgate.net A wide ESW is essential for enabling the use of high-voltage cathode materials, thereby increasing the energy density of the battery. frontiersin.org

Table 1: Ionic Conductivity of Various Electrolyte Systems This table provides comparative data for different electrolyte systems to contextualize the performance of hexafluoroarsenate-related compounds.

Electrolyte System Ionic Conductivity (S/cm) Temperature (°C) Notes
1 M LiPF₆ in EC/EMC (3:7 wt) ~0.01 25 Higher conductivity than LiBF₄-based equivalent. researchgate.net
1 M LiBF₄ in EC/EMC (3:7 wt) ~0.007 25 Lower conductivity compared to LiPF₆. researchgate.net
2-HEC with 36 wt.% NH₄SCN 1.16 x 10⁻⁴ Room Temp Highest conductivity in this biopolymer system. umt.edu.my
PEO-based SPEs 10⁻⁸ - 10⁻⁶ Room Temp Low conductivity due to high crystallinity of linear PEO. nih.gov
PEO-based SPEs (molten state) ~10⁻³ >60 Higher conductivity above polymer melting point. nih.gov

Characterization of Electrode-Electrolyte Interfacial Phenomena

The interface between the electrode and the electrolyte is a dynamic region where critical reactions occur that govern battery performance, longevity, and safety. researchgate.netnewswise.com A key phenomenon is the formation of a Solid Electrolyte Interphase (SEI) on the anode surface, especially during the initial charging cycles. nih.govarmy.mil This passivation layer is formed from the decomposition products of the electrolyte and is essential for stable battery operation. nih.govarmy.mil An ideal SEI is electronically insulating but ionically conducting, preventing further electrolyte degradation while allowing lithium ions to pass through. army.mil

The composition and stability of the SEI are highly dependent on the electrolyte formulation, including the type of salt and solvent used. mdpi.com In systems containing hexafluoroarsenate, the AsF₆⁻ anion would be involved in the chemical and electrochemical processes at the interface. The interactions between ions and solvent molecules dictate the interfacial phenomena during ion intercalation into the electrode. mdpi.com Characterization techniques such as in-situ atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) are used to study these interfaces in real-time, observing morphological changes and the chemical composition of the SEI layer under potential-dependent conditions. mdpi.commaterialsvirtuallab.org Such studies reveal the formation of surface films and provide direct evidence of the dynamic nature of the electrode-electrolyte interface. mdpi.com

Applications in Photoelectrochemical Etching Processes

Photoelectrochemical (PEC) etching is a technique used to fabricate micro- and nanostructures on semiconductor materials, such as gallium nitride (GaN) and silicon. sumitomo-chem.co.jpmdpi.com The process relies on photo-assisted anodic oxidation at the semiconductor/electrolyte interface. sumitomo-chem.co.jp When the semiconductor is illuminated with light of sufficient energy (e.g., UV light for GaN), electron-hole pairs are generated. The holes facilitate the dissolution of the material, which then reacts with ions in the electrolyte. sumitomo-chem.co.jp

The electrolyte plays a crucial role in this process, and for many materials, acidic or basic solutions are required to dissolve the oxidized surface layer. sumitomo-chem.co.jp For example, the PEC etching of GaN can involve an acidic electrolyte to dissolve the gallium oxide (Ga₂O₃) that forms. sumitomo-chem.co.jp Similarly, the formation of porous silicon involves electrochemical etching in a hydrofluoric acid (HF) solution. mdpi.commdpi.com

Given its classification as a superacid, this compound represents a potent candidate for use in acidic electrolytes for PEC etching. Its extreme acidity could facilitate the rapid dissolution of oxide layers, potentially enabling higher etch rates or the processing of highly resilient materials. While specific, widespread application of this compound in commercial or laboratory PEC etching is not extensively documented, its fundamental chemical properties make it a subject of interest for advanced or specialized etching processes where conventional acids may be insufficient.

Analytical Methodologies for Hexafluoroarsenate Species

Speciation Analysis in Complex Matrices

Speciation analysis is critical for understanding the environmental fate and toxicology of arsenic, as these properties are highly dependent on the chemical form of the element. rsc.org While numerous methods exist for the speciation of common arsenic compounds like arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), the analysis of hexafluoroarsenate (B1215188) requires specific approaches. rutgers.edunih.gov

A robust and specific method for the determination of the hexafluoroarsenate ion in aqueous samples involves the coupling of anion-exchange chromatography (AEC) with inductively coupled plasma-mass spectrometry (ICP-MS). rsc.orgrsc.org This hyphenated technique leverages the separation capabilities of chromatography with the high sensitivity and elemental specificity of mass spectrometry.

The first specific method for determining hexafluoroarsenate in waters was developed to analyze samples from an industrial fluoride-rich environment. rsc.orgrsc.org In this method, the separation of hexafluoroarsenate from other inorganic and methylated arsenic species is achieved on an anion-exchange column. rsc.org The separated arsenic compounds are then introduced into the ICP-MS for elemental detection of arsenic at a mass-to-charge ratio (m/z) of 75. rsc.org

This AEC-ICP-MS method demonstrated a low detection limit, estimated to be 6 ng L⁻¹ (as arsenic), and achieved complete separation from other known inorganic arsenic species and methylated arsenic biocides. rsc.orgrsc.org Research using this technique on industrial process waters revealed that hexafluoroarsenate was the predominant arsenic species, accounting for 78–100% of the total arsenic present. rsc.org The samples analyzed were from the inflow and outflow of an iron hydroxide (B78521) co-precipitation treatment step, indicating that this conventional water treatment method was ineffective at removing hexafluoroarsenate. rsc.org

For general arsenic speciation in complex matrices like urine, AEC-ICP-MS methods often require sample dilution to minimize matrix effects that can interfere with the analysis. rutgers.edu While no specific pretreatment other than dilution was performed for the analysis of industrial process waters containing hexafluoroarsenate, the pH of these samples was approximately 7. rsc.org

ParameterValueReference
Analytical TechniqueAnion-Exchange Chromatography-Inductively Coupled Plasma-Mass Spectrometry (AEC-ICP-MS) rsc.orgrsc.org
Target AnalyteHexafluoroarsenate (AsF₆⁻) rsc.orgrsc.org
Sample MatrixIndustrial Process Waters rsc.orgrsc.org
Detection Limit6 ng L⁻¹ (as arsenic) rsc.orgrsc.org
SeparationComplete separation from other inorganic and methylated arsenic species rsc.orgrsc.org
PretreatmentDilution rsc.org

Advanced Chromatographic and Spectrometric Techniques for Quantification

The quantification of specific chemical species is a cornerstone of modern analytical chemistry, with advanced techniques offering enhanced sensitivity, selectivity, and speed. mdpi.comchromtech.com While the primary established method for hexafluoroarsenate quantification is AEC-ICP-MS, other advanced techniques hold potential for its analysis.

Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), offer higher resolution and faster separations compared to conventional HPLC by using columns with smaller particle sizes (sub-2 µm). nih.gov Coupling UHPLC with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, could provide highly accurate mass measurements, aiding in the unequivocal identification and quantification of hexafluoroarsenate in complex samples.

Spectrometric methods beyond standard ICP-MS also present opportunities. For instance, tandem mass spectrometry (MS/MS) can enhance selectivity by monitoring specific fragmentation patterns of the target ion, reducing potential interferences. nih.gov While not yet widely reported for hexafluoroarsenate, these advanced hyphenated techniques (e.g., UHPLC-HRMS/MS) are powerful tools for trace-level analysis of other compounds in challenging matrices. mdpi.com

Ion-selective electrodes (ISEs) represent another approach for the potentiometric determination of hexafluoroarsenate. Sensors based on tetradecylphosphonium hexafluoroarsenate have been developed and show high selectivity for the AsF₆⁻ ion in the presence of various other anions. researchgate.net The detection limits for these electrodes can reach as low as 10⁻⁷ to 10⁻⁶ mol L⁻¹. researchgate.net

TechniquePotential Application for HexafluoroarsenateKey Advantages
Ultra-High-Performance Liquid Chromatography (UHPLC)High-resolution separation from other anionsIncreased speed and separation efficiency
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination for confident identificationHigh mass accuracy and resolution
Tandem Mass Spectrometry (MS/MS)Highly selective quantification by monitoring fragmentationReduced interferences, increased sensitivity
Ion-Selective Electrodes (ISEs)Direct potentiometric measurement in solutionHigh selectivity, potential for in-situ measurements

Environmental Speciation and Transport Studies

Understanding the speciation and transport of arsenic in the environment is crucial for assessing its mobility, bioavailability, and potential impact. ethernet.edu.et While most environmental studies focus on arsenic oxyanions, research into hexafluoroarsenate has provided important insights into its behavior in specific environments.

The primary study on the environmental occurrence of hexafluoroarsenate found it to be the dominant arsenic species in fluoride-rich industrial process waters. rsc.orgrsc.org The stability of the hexafluoroarsenate anion is a key factor in its environmental behavior. wikipedia.org It is known to be very stable towards hydrolysis in aqueous solutions. google.com This stability was demonstrated by its persistence through an iron hydroxide co-precipitation process, a common method for removing arsenate from water. rsc.orgrsc.org

This finding has significant implications for environmental remediation, as conventional arsenic removal technologies may be ineffective for hexafluoroarsenate. The transport of arsenic in such industrial systems would therefore be dominated by the movement of this highly stable and mobile anion. The formation of hexafluoroarsenate is possible in environments with high concentrations of fluoride (B91410), where fluoride ions can react with pentavalent arsenic sources. rsc.org This suggests that in specific industrial settings or geological areas with high fluoride levels, hexafluoroarsenate could be a significant, and previously overlooked, component of the arsenic cycle.

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Superacid Catalysts

The development of next-generation superacid catalysts is a critical area of research with the potential to revolutionize numerous industrial chemical processes, including isomerization, alkylation, and polymerization. sapub.org While liquid superacids like hexafluoroarsenic acid are powerful catalysts, their corrosive nature and difficulty in separation from reaction products present significant challenges. researchgate.net Future research is therefore geared towards the design of solid superacid catalysts that retain high acidity while offering improved handling, recyclability, and stability. sapub.orgresearchgate.net

The design of these advanced catalysts involves a multi-faceted approach. One promising strategy is the immobilization of hexafluoroarsenate (B1215188) anions or related species onto solid supports. societechimiquedefrance.fr Materials such as zeolites, sulfated metal oxides (like zirconia), and fluorinated polymers are being investigated as potential scaffolds. researchgate.netsocietechimiquedefrance.fr The goal is to create highly acidic sites on the surface of these materials that can effectively catalyze reactions in a heterogeneous system, simplifying product purification and catalyst reuse.

Computational modeling will play a pivotal role in the rational design of these catalysts. nih.gov By simulating the interactions between the hexafluoroarsenate species and the support material, researchers can predict the resulting acidity and catalytic activity. This allows for the in-silico screening of numerous potential catalyst formulations before undertaking expensive and time-consuming experimental synthesis. The ultimate aim is to develop catalysts with precisely tailored acidic properties for specific chemical transformations, leading to more efficient and environmentally benign industrial processes.

Exploration of Novel Electrochemical Applications

The hexafluoroarsenate anion has already demonstrated considerable utility in the field of electrochemistry, particularly as a component of electrolyte salts in non-aqueous batteries. etn.news Salts such as lithium hexafluoroarsenate (LiAsF₆) and sodium hexafluoroarsenate (NaAsF₆) are valued for their high ionic conductivity and electrochemical stability in organic solvents, which are crucial for the performance of lithium-ion and sodium-ion batteries. sigmaaldrich.comsmolecule.comresearchgate.net

Future research in this area is focused on several key objectives. One major thrust is the development of safer and more stable electrolytes for next-generation energy storage systems. mmta.co.uk While hexafluoroarsenate salts offer good performance, there is ongoing research to develop electrolytes with wider electrochemical windows, improved thermal stability, and reduced flammability. smolecule.com This includes the exploration of new solvent systems and the use of additives to enhance the properties of hexafluoroarsenate-based electrolytes. researchgate.netboisestate.edu

Another exciting frontier is the application of hexafluoroarsenate salts in emerging battery technologies, such as all-solid-state batteries. smolecule.com Solid electrolytes offer potential advantages in terms of safety and energy density over traditional liquid electrolytes. etn.news The high ionic conductivity of lithium hexafluoroarsenate makes it a candidate for inclusion in solid-state electrolyte materials. smolecule.com Furthermore, the unique properties of the hexafluoroarsenate anion are being explored in other electrochemical devices, including supercapacitors, where it can contribute to improved charge-discharge cycles and energy storage capacity. sigmaaldrich.com

Application AreaHexafluoroarsenate SaltKey Research GoalsPotential Advantages
Lithium-Ion BatteriesLithium Hexafluoroarsenate (LiAsF₆)Enhance performance, stability, and energy density.High ionic conductivity and electrochemical stability. sigmaaldrich.comsmolecule.com
Sodium-Ion BatteriesSodium Hexafluoroarsenate (NaAsF₆)Develop effective SEI-film forming additives for sodium anodes.Stabilizes the sodium-electrolyte interface. researchgate.net
Solid-State BatteriesLithium Hexafluoroarsenate (LiAsF₆)Develop solid electrolytes with high ionic conductivity.Improved safety and higher energy density. smolecule.com
SupercapacitorsLithium Hexafluoroarsenate (LiAsF₆)Improve charge-discharge cycles and energy storage capacity.Contributes to enhanced electrochemical performance. sigmaaldrich.com

Development of Advanced Materials with Hexafluoroarsenate Components

The incorporation of the hexafluoroarsenate anion into the structure of materials can lead to novel properties and functionalities. A significant area of research in this domain is the development of graphite (B72142) intercalation compounds (GICs). wikipedia.org In these materials, hexafluoroarsenate anions are inserted between the graphene layers of graphite, a process that modifies the electronic properties of the host material. wikipedia.orgalchetron.com

The resulting hexafluoroarsenate GICs exhibit interesting electrical conductivity and have been studied for their potential applications in areas such as conductive materials and as precursors for other advanced carbon materials. acs.orgrsc.org Future research will likely focus on controlling the stage and stoichiometry of intercalation to fine-tune the material's properties for specific applications.

Beyond GICs, researchers are exploring the synthesis of new inorganic and organometallic compounds containing the hexafluoroarsenate anion. For example, the synthesis of lanthanoid(III) hexafluoroarsenates has been reported, creating new coordination compounds with potential applications in areas such as magnetism and luminescence. nih.gov The weakly coordinating nature of the hexafluoroarsenate anion makes it an ideal counter-ion for stabilizing highly reactive cationic species, opening up possibilities for the synthesis of novel and exotic chemical compounds. acs.org The continued exploration of these synthetic pathways is expected to yield a new generation of advanced materials with tailored electronic, magnetic, and optical properties.

Refined Computational Approaches for Predictive Chemistry

Advancements in computational chemistry are providing unprecedented insights into the nature of superacids and their reactions. patsnap.com For hexafluoroarsenic acid, theoretical calculations are crucial for understanding its molecular structure, acidity, and reactivity, especially given the experimental challenges associated with handling such a corrosive substance. nih.govresearchgate.net

Future research in this area will focus on the development of more accurate and efficient computational methods to predict the properties and behavior of superacid systems. researchgate.net Density Functional Theory (DFT) has already been successfully applied to model the structure of the HAsF₆ molecule and to study the adsorption of related arsenate species on surfaces. nih.govmdpi.com As computational power increases, more sophisticated models that can accurately simulate the complex interactions in condensed-phase superacid systems will become feasible.

Q & A

Q. What experimental methods are recommended for synthesizing hexafluoroarsenic acid (HAsF₆) in anhydrous environments?

Synthesis of HAsF₆ requires precise control of reaction conditions to avoid decomposition. A validated approach involves reacting trimethylsilyl N,N-dimethylcarbamate in a binary system of anhydrous hydrogen fluoride (aHF) and AsF₅ at –50°C. This yields dimethylammonium hexafluoridoarsenate and cocrystallized HAsF₆ . Key steps include:

  • Maintaining cryogenic temperatures (–50°C) to stabilize intermediates.
  • Using stoichiometric excess of aHF to drive protonation.
  • Characterizing products via low-temperature X-ray crystallography to confirm molecular integrity.

Q. How can researchers verify the structural stability of HAsF₆ under varying conditions?

Stability studies should combine spectroscopic and computational methods:

  • Raman/IR Spectroscopy : Monitor F–As–F symmetric stretching modes (~700–750 cm⁻¹) for shifts indicating decomposition .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by tracking mass loss at elevated temperatures (e.g., >100°C).
  • Cryogenic X-Ray Diffraction : Resolve hydrogen-bonding interactions in crystal lattices, which stabilize HAsF₆ in solid states .

Q. What analytical techniques are critical for distinguishing HAsF₆ from related fluoroarsenates?

  • Single-Crystal X-Ray Diffraction : Resolves As–F bond lengths (typically ~1.70–1.75 Å) and hydrogen-bonding networks unique to HAsF₆ .
  • NMR Spectroscopy : ¹⁹F NMR can identify [AsF₆]⁻ anions (δ ≈ –70 ppm in nonaqueous solvents) and detect protonation shifts .
  • Elemental Analysis : Confirm stoichiometry via combustion analysis for As:F ratios (1:6).

Advanced Research Questions

Q. How do computational methods resolve ambiguities in the hydrogen-bonding configuration of HAsF₆?

Quantum chemical optimization (e.g., at PBE1PBE/6-311G(3df,3pd) level) distinguishes between two scenarios:

  • Strong Hydrogen Bonding : Models like [FHF–AsF₅]⁻ predict shorter H···F distances (<1.5 Å) and asymmetric bridging.
  • Weak/No Hydrogen Bonding : Isolated HAsF₆ structures show longer H–F distances (>1.8 Å).
    Comparisons with experimental X-ray data (e.g., bond angles, lattice parameters) validate the dominant configuration .

Q. How can researchers address contradictory data on the acidity of HAsF₆ in superacid systems?

Conflicting acidity measurements often arise from solvent interactions or incomplete ionization. Methodological solutions include:

  • Conductivity Studies : Measure ionic conductivity in aHF/AsF₅ mixtures to quantify [H₂F]⁺[AsF₆]⁻ formation.
  • Hammett Acidity Function (H₀) : Compare H₀ values with reference superacids (e.g., HSO₃F–SbF₅) using UV-vis indicators.
  • In Situ Spectroscopy : Track protonation of weak bases (e.g., CO) to infer acid strength .

Q. What strategies optimize the synthesis of arsenic pentafluoride (AsF₅) from HAsF₆ intermediates?

A two-step process improves yield and purity:

Step 1 : React arsenic pentoxide (As₂O₅) with excess aHF to form HAsF₆.

Step 2 : Dehydrate HAsF₆ using oleum (65% SO₃) or SO₂Cl₂, followed by fractional distillation to isolate AsF₅ (>99% purity).
Key parameters:

  • Temperature control (40–60°C) during dehydration to prevent side reactions.
  • Recycling HF byproducts to reduce waste .

Q. How should researchers handle discrepancies in thermodynamic data for fluoroarsenate salts?

  • Compilation and Cross-Referencing : Aggregate data from multiple sources (e.g., crystallographic databases, thermochemical tables) to identify outliers .
  • Experimental Replication : Reproduce measurements under standardized conditions (e.g., inert atmosphere, calibrated instruments).
  • Ab Initio Calculations : Validate enthalpy of formation (ΔHf) via density functional theory (DFT) and compare with empirical data .

Methodological Guidance

Q. What protocols ensure safe handling of HAsF₆ in laboratory settings?

  • Containment : Use PTFE-lined reactors and gloveboxes (<1 ppm H₂O, O₂) to prevent hydrolysis.
  • Personal Protective Equipment (PPE) : Fluoride-resistant gloves (e.g., Viton®), face shields, and HF-neutralizing gels (e.g., calcium gluconate).
  • Waste Management : Neutralize residues with saturated limewater (Ca(OH)₂) to precipitate arsenic species .

Q. How can computational models predict the reactivity of HAsF₆ in novel reaction systems?

  • Reactivity Descriptors : Calculate Fukui indices (nucleophilic/electrophilic sites) and molecular electrostatic potentials (MEPs).
  • Transition State Analysis : Identify reaction pathways (e.g., fluoride abstraction) using QM/MM hybrid methods .

Q. What databases and resources are recommended for accessing authoritative fluoroarsenate data?

  • PubChem : CID 159810 (KAsF₆), CID 14205728 (RbAsF₆) for structural and safety data .
  • ICSD/CCDC : Crystallographic entries for fluoroarsenate salts.
  • NIST Chemistry WebBook : Thermodynamic and spectroscopic references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.